MW dipeptide
CAS No.:
Cat. No.: VC18602595
Molecular Formula: C16H21N3O3S
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H21N3O3S |
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Molecular Weight | 335.4 g/mol |
IUPAC Name | 2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-(1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C16H21N3O3S/c1-23-7-6-12(17)15(20)19-14(16(21)22)8-10-9-18-13-5-3-2-4-11(10)13/h2-5,9,12,14,18H,6-8,17H2,1H3,(H,19,20)(H,21,22) |
Standard InChI Key | XYVRXLDSCKEYES-UHFFFAOYSA-N |
Canonical SMILES | CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
MW dipeptide is a linear molecule formed by the condensation of L-methionine (Met) and L-tryptophan (Trp). The peptide bond () between the carboxyl group of methionine and the amino group of tryptophan is central to its structure . Key properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 335.4 g/mol |
IUPAC Name | L-Methionyl-L-tryptophan |
CAS Registry Number | 60535-02-6 |
Synonyms | H-Met-Trp-OH, Met-Trp |
The sulfur-containing side chain of methionine and the indole ring of tryptophan contribute to the molecule’s hydrophobicity and reactivity .
Structural Analysis
The 2D structure of MW dipeptide features a peptide backbone with distinct side chains:
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Methionine: Contains a thioether group () at its side chain.
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Tryptophan: Incorporates an indole ring system, enabling π-π stacking interactions .
3D conformational studies reveal flexibility in the peptide bond, allowing adaptation to enzymatic binding sites. The trans configuration predominates due to steric hindrance between the side chains .
Synthesis and Formation Mechanisms
Dehydration Synthesis
Like all dipeptides, MW dipeptide forms via dehydration synthesis, wherein a water molecule is eliminated to create a peptide bond . The reaction proceeds as follows:
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The carboxyl group () of methionine loses a hydroxyl ().
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The amino group () of tryptophan loses a hydrogen ().
This process requires enzymatic catalysis (e.g., ribosomes in vivo) or synthetic conditions (e.g., solid-phase peptide synthesis in vitro).
Biosynthetic Pathways
In biological systems, MW dipeptide may arise from:
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Protein Degradation: Hydrolysis of larger polypeptides by proteases.
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Enzymatic Assembly: Direct coupling via specific ligases, though this route is less characterized for MW dipeptide .
Biological Roles and Metabolic Significance
Metabolic Functions
MW dipeptide is classified as a metabolite, implicating it in intermediary metabolism. Potential roles include:
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Antioxidant Activity: The indole ring of tryptophan may scavenge free radicals, though direct evidence for MW dipeptide is lacking .
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Precursor for Bioactive Molecules: Degradation could yield methionine and tryptophan, essential for protein synthesis and neurotransmitter production .
Research and Applications
Analytical Characterization
Techniques for studying MW dipeptide include:
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Mass Spectrometry: Confirms molecular weight and fragmentation patterns.
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Nuclear Magnetic Resonance (NMR): Resolves spatial arrangement of atoms .
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X-ray Crystallography: Provides high-resolution 3D structures, though no crystal data is publicly available for MW dipeptide .
Challenges and Future Directions
Knowledge Gaps
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Mechanistic Insights: The exact metabolic pathways involving MW dipeptide remain unelucidated.
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Therapeutic Potential: No studies directly link MW dipeptide to clinical applications.
Research Opportunities
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In Vitro Studies: Assess interactions with transporters (e.g., PepT1) and receptors.
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In Vivo Pharmacokinetics: Evaluate absorption, distribution, and excretion profiles.
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